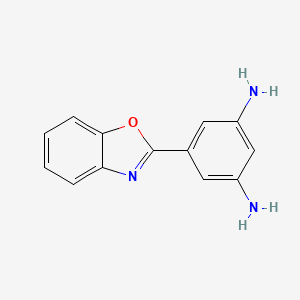

5-Benzooxazol-2-yl-benzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-Benzooxazol-2-yl-benzene-1,3-diamine often involves intricate chemical reactions that allow for the formation of its complex structure. Although direct synthesis of this specific compound is not detailed, related research shows the use of hydrothermal conditions and coordination polymers formed from similar benzene derivatives, providing insights into potential synthesis pathways (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been elucidated through single-crystal X-ray diffraction, indicating complex intermolecular hydrogen bonding and the importance of the benzooxazol ring in stabilizing the molecular conformation (Marjani, 2013).

Chemical Reactions and Properties

Research into compounds containing the benzooxazol moiety often highlights their reactivity in various chemical reactions, such as cycloaddition reactions facilitated by gold catalysis, suggesting the potential reactivity of 5-Benzooxazol-2-yl-benzene-1,3-diamine in forming polysubstituted heterocycles (Xu et al., 2018).

Physical Properties Analysis

While specific information on 5-Benzooxazol-2-yl-benzene-1,3-diamine is scarce, studies on similar compounds can provide insights into their physical properties. For instance, aromatic propellenes demonstrate distinct NMR spectroscopic and crystallographic characteristics, hinting at the potential physical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as solubility, melting points, and crystal structure (Foces-Foces et al., 1995).

Chemical Properties Analysis

The chemical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine can be inferred from studies on structurally similar compounds, which show a range of chemical behaviors, including the ability to participate in coordination polymers, luminescent properties, and magnetic properties, suggesting the versatility of the benzooxazol moiety in chemical applications (He et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Material Properties

- Polyimide Synthesis: 5-Benzooxazol-2-yl-benzene-1,3-diamine is used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar solvents and high thermal stability, with glass transition temperatures between 230 and 320°C (Ghaemy & Alizadeh, 2009).

Coordination Polymers and Structural Properties

- Coordination Polymers Formation: This compound serves as a building block in creating coordination polymers. These structures feature unique topological frameworks and demonstrate interesting luminescent and magnetic properties (He et al., 2020).

Heterocyclic Systems and Chemical Reactions

- Condensed Heterocyclic Systems: It plays a key role in synthesizing new diamines, leading to the formation of novel heterocyclic systems with potential applications in various chemical reactions and material sciences (Rusanov et al., 1977).

Catalytic Applications

- Catalysis in Chemical Reactions: This compound has been utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction, demonstrating high stability and efficiency in aqueous solutions (Shang et al., 2008).

Spectroscopic and Theoretical Studies

- Fluorescence Studies: The compound has been studied for its fluorescence effects in various environments, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMZKUPOWVZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354249 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzooxazol-2-yl-benzene-1,3-diamine | |

CAS RN |

56629-40-4 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)